Product packaging for 3-Chloro-1-(2-methylpropyl)pyrrolidine(Cat. No.:)

3-Chloro-1-(2-methylpropyl)pyrrolidine

Cat. No.: B14595190
M. Wt: 161.67 g/mol
InChI Key: BQHHFAPFVRRDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(2-methylpropyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a saturated pyrrolidine ring system. The pyrrolidine ring is a nitrogen-containing heterocycle widely utilized by researchers to obtain compounds for investigating treatments for human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The incorporation of a chloro substituent and a 2-methylpropyl group at the nitrogen position makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Pyrrolidine derivatives are known to be key structural components in a wide range of bioactive molecules and approved drugs, functioning as anticancer, antibacterial, central nervous system (CNS) active, antidiabetic, and anti-inflammatory agents . The 3-chloro substitution on the ring can be exploited for further synthetic functionalization, while the 2-methylpropyl (isobutyl) group can influence the compound's lipophilicity and metabolic profile. Researchers employ such building blocks in the stereoselective synthesis of novel compounds to explore different biological profiles and binding modes to enantioselective proteins . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. RESEARCH APPLICATIONS: • Medicinal Chemistry: Serves as a versatile scaffold and key synthetic intermediate in the design and synthesis of novel pharmacologically active compounds . • SAR Studies: The chloro and 2-methylpropyl substituents provide opportunities to investigate the influence of steric and electronic factors on biological activity and target selectivity . • Drug Discovery: The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs and is instrumental in the development of candidates with optimized pharmacokinetic (PK) and ADME/Tox profiles . HANDLING NOTES: Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B14595190 3-Chloro-1-(2-methylpropyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-chloro-1-(2-methylpropyl)pyrrolidine

InChI

InChI=1S/C8H16ClN/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6H2,1-2H3

InChI Key

BQHHFAPFVRRDNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1 2 Methylpropyl Pyrrolidine and Analogues

Retrosynthetic Analysis Strategies for Pyrrolidine (B122466) Ring Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For substituted pyrrolidines, this process involves identifying key bond disconnections that lead to viable synthetic pathways.

The formation of the pyrrolidine ring is a critical step in the synthesis of 3-Chloro-1-(2-methylpropyl)pyrrolidine. Several disconnection strategies can be envisioned for the pyrrolidine core. A common approach involves disconnections at the C-N bonds, leading to acyclic precursors. For a generalized substituted pyrrolidine, this can be visualized as breaking one or both C-N bonds, suggesting precursors such as 1,4-dihaloalkanes and a primary amine, or an amino alcohol that can be cyclized.

Another powerful strategy for pyrrolidine synthesis is through cycloaddition reactions, particularly [3+2] cycloadditions of azomethine ylides with alkenes. nih.govresearchgate.net This approach allows for the direct formation of the five-membered ring with a high degree of stereocontrol. nih.gov Intramolecular cyclization of unsaturated amines, such as through hydroamination, also represents a valid disconnection strategy. nih.govresearchgate.net Furthermore, ring contraction of larger heterocyclic systems like pyridines has emerged as a novel method for accessing pyrrolidine derivatives. nih.govosaka-u.ac.jp

A retrosynthetic analysis for a generic 3-substituted pyrrolidine might involve the following key disconnections:

C-N Bond Disconnection: This leads to a 4-functionalized primary amine which can undergo intramolecular cyclization. For 3-halopyrrolidines, this could be a 4-amino-2-halo-1-alkanol.

C-C Bond Disconnection: While less common for the initial ring formation, certain strategies might involve the formation of a key C-C bond within the ring as a final step.

Cycloaddition: Disconnecting the ring via a [3+2] cycloaddition reveals an azomethine ylide and an alkene as precursors. nih.govresearchgate.net

These disconnection strategies provide a logical framework for designing synthetic routes to a wide array of substituted pyrrolidines.

The presence of a chlorine atom at the 3-position and a branched 2-methylpropyl group on the nitrogen atom in this compound introduces specific challenges and considerations in the synthetic design.

Halogenation: The introduction of the chlorine atom can be achieved either before or after the formation of the pyrrolidine ring. Pre-functionalization of an acyclic precursor with a chlorine atom at the appropriate position is a common strategy. For instance, starting with a chloro-substituted butene or butanol derivative. Alternatively, halogenation of a pre-formed pyrrolidine ring, such as 3-hydroxypyrrolidine, is a viable option. The choice of halogenating agent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions. Deacylative halogenation of methyl ketones has also been reported as a method to generate alkyl halides, which could be adapted for more complex substrates. nih.govorganic-chemistry.org

Branched Alkyl Group: The 1-(2-methylpropyl) group, also known as an isobutyl group, is typically introduced via N-alkylation of a pyrrolidine precursor or by using 2-methylpropylamine as a nucleophile in a ring-forming reaction. Reductive amination of a ketone or aldehyde with 2-methylpropylamine is a highly effective method for introducing this branched alkyl substituent. The steric bulk of the isobutyl group might influence the reactivity of the nitrogen atom and potentially the stereochemical outcome of certain reactions.

Strategic synthetic planning must consider the compatibility of the halogen and the branched alkyl group with the reaction conditions employed for ring formation and other functional group transformations. For example, the basicity of the nitrogen atom, influenced by the isobutyl group, could affect the outcome of cyclization reactions.

Direct Synthesis Approaches for Pyrrolidine Core Construction

Direct synthesis methods focus on the construction of the pyrrolidine ring from acyclic or other cyclic precursors. These methods are often more efficient than multi-step sequences that involve late-stage ring formation.

The synthesis of pyrrolidines from acyclic precursors is a cornerstone of heterocyclic chemistry. A classic and widely used method involves the cyclization of 1,4-difunctionalized alkanes. For instance, the reaction of a 1,4-dihaloalkane with a primary amine, such as 2-methylpropylamine, can directly yield the corresponding N-substituted pyrrolidine. Similarly, the cyclization of 4-amino-1-butanols, often requiring activation of the hydroxyl group, is a common route.

The use of pre-existing cyclic precursors offers an alternative and often stereocontrolled route to substituted pyrrolidines. Proline and 4-hydroxyproline, being readily available chiral building blocks, are frequently used as starting materials for the synthesis of more complex pyrrolidine derivatives. mdpi.comnih.gov Functional group manipulations on these chiral templates allow for the synthesis of a wide variety of enantiomerically pure pyrrolidines. Another innovative approach involves the ring contraction of pyridines to afford pyrrolidine derivatives, a method that leverages abundant and inexpensive starting materials. nih.govosaka-u.ac.jp

Precursor Type General Method Example Precursors for this compound Synthesis
AcyclicIntramolecular nucleophilic substitution1,4-dichloro-2-butanol and 2-methylpropylamine
AcyclicReductive amination of a γ-ketoamine4-amino-1-chloro-pentan-2-one and a reducing agent
CyclicFunctional group modification(S)-4-Hydroxyproline
CyclicRing contractionSubstituted pyridine (B92270) derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the synthesis of N-substituted pyrrolidines. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-(2-methylpropyl)pyrrolidine analogues, reductive amination can be employed in several ways. The reaction of a 1,4-dicarbonyl compound with 2-methylpropylamine, followed by reduction, can lead to the formation of the pyrrolidine ring. Alternatively, if a pre-formed pyrrolidine is available, reductive amination can be used to introduce the 2-methylpropyl group onto the nitrogen atom. For example, the reaction of pyrrolidine with isobutyraldehyde (B47883) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield N-(2-methylpropyl)pyrrolidine.

A specific example involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) to afford N-arylpyrrolidines. organic-chemistry.org While this example uses anilines, the principle can be extended to alkylamines like 2-methylpropylamine.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a highly efficient and stereocontrolled method for the synthesis of the pyrrolidine ring. researchgate.net The [3+2] cycloaddition of an azomethine ylide with an alkene is a prominent example of this strategy. nih.govresearchgate.net

An azomethine ylide can be generated in situ from various precursors, such as the thermolysis of specific aziridines or the condensation of an α-amino acid with an aldehyde. This dipole then reacts with a dipolarophile, typically an electron-deficient alkene, to form the pyrrolidine ring. The substitution pattern of the final product is determined by the substituents on both the azomethine ylide and the alkene.

Cycloaddition Reactions in Pyrrolidine Synthesis

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction involving azomethine ylides is a powerful and highly convergent method for the stereoselective synthesis of the pyrrolidine ring system. wikipedia.orgacs.orgnih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that react with a variety of dipolarophiles, typically alkenes or alkynes, to form five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov These reactions are classified as six-electron processes and are generally concerted, proceeding suprafacially with respect to both the dipole and the dipolarophile. wikipedia.org

This methodology is particularly valuable as it can generate up to four new contiguous stereocenters in a single step with high regio- and stereoselectivity. acs.orgnih.gov The azomethine ylides themselves are often unstable and are typically generated in situ. nih.govacs.org Common methods for their formation include the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones, which proceeds through decarboxylation. nih.gov

For the synthesis of halogenated pyrrolidines, a suitably substituted dipolarophile is required. For instance, the reaction of an N-isobutyl substituted azomethine ylide with a chloro-substituted alkene, such as 3-chloropropene, would serve as a dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic properties of both the ylide and the dipolarophile. acs.org Generally, the reaction involves the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient dipolarophile. wikipedia.org The presence of an electron-withdrawing group on the dipolarophile, such as a nitrile or ester, can influence the bond-forming process, making it asynchronous. acs.org

The versatility of this approach allows for the construction of a wide array of substituted pyrrolidines, including those with halogen substituents at the C-3 position, by selecting the appropriate azomethine ylide precursor and dipolarophile. nih.govrsc.org

Ketene (B1206846)–Imine Cycloaddition Strategies for Pyrrolidine Derivatives

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a cornerstone method for the synthesis of β-lactams (azetidin-2-ones), which are four-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction proceeds via a formal [2+2] cycloaddition mechanism. wikipedia.orgresearchgate.net The process is not typically a direct route to five-membered pyrrolidine rings.

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate. organic-chemistry.orgacs.org This intermediate then undergoes a conrotatory electrocyclization to yield the β-lactam product. acs.org The stereochemical outcome (cis vs. trans) of the β-lactam is influenced by the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.org

Ketenes are often highly reactive and prone to polymerization, necessitating their in situ generation. researchgate.netorganic-chemistry.org Common methods for generating ketenes include the dehydrochlorination of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones. organic-chemistry.org While the Staudinger reaction is highly effective for β-lactam synthesis, its application for forming pyrrolidine derivatives is not direct. Any strategy to synthesize a pyrrolidine derivative starting from a ketene-imine cycloaddition would require subsequent ring-expansion methodologies or multi-step synthetic sequences that utilize the β-lactam as an intermediate. For example, research has been conducted on the synthesis of dispirooxindole-β-lactams using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the ketene source. mdpi.comnih.gov

Alkylation and Halogenation Protocols for Pyrrolidines

The synthesis of this compound can be achieved through sequential or convergent N-alkylation and C-halogenation of a pyrrolidine scaffold. Pyrrolidine itself is a good nucleophile and readily undergoes electrophilic substitution with alkyl halides to form N-substituted derivatives. chemicalbook.com

One direct pathway involves the N-alkylation of commercially available 3-chloropyrrolidine (B169988). The nitrogen atom of 3-chloropyrrolidine can react with an isobutyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base (such as potassium carbonate or triethylamine) to furnish the target compound. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Alternatively, the synthesis can commence with pyrrolidin-3-ol. The hydroxyl group at the C-3 position can be converted to a chloro group using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Following the chlorination step, the resulting 3-chloropyrrolidine is N-alkylated with an isobutyl group as described above.

A third approach starts with the N-alkylation of pyrrolidine with 1-bromo-2-methylpropane (B43306) to form 1-(2-methylpropyl)pyrrolidine. Subsequent halogenation at the C-3 position would be required. Direct chlorination of the C-H bond at this position is challenging and may lack regioselectivity. Therefore, a more controlled approach often involves the functionalization of the C-3 position first, for example, by introducing a hydroxyl group, which can then be readily substituted by chlorine.

Functionalization and Derivatization of Preformed Pyrrolidine Rings

The functionalization of a pre-existing pyrrolidine ring is a common and versatile strategy for accessing a wide range of derivatives. mdpi.comnih.gov This approach is particularly useful when the starting pyrrolidine scaffold, often derived from readily available precursors like proline or 4-hydroxyproline, already possesses the desired stereochemistry. mdpi.comresearchgate.net

For the synthesis of this compound, this strategy can be employed in several ways. Starting with (S)- or (R)-proline, the carboxylic acid can be reduced to an alcohol to form prolinol. nih.gov The hydroxyl group of prolinol can then be converted into a leaving group and substituted, or further manipulated. A more direct precursor is 4-hydroxyproline, which provides a pyrrolidine ring with a hydroxyl group at a position that can be chemically altered. mdpi.com

The nitrogen atom of the pyrrolidine ring is a key site for derivatization. chemicalbook.com It can be alkylated, as in the introduction of the 2-methylpropyl (isobutyl) group, through reductive amination or by reaction with an appropriate alkyl halide. chemicalbook.comnih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to modulate the reactivity of the nitrogen atom during other transformations on the ring. nih.gov

Functionalization at the C-3 position can be achieved from a precursor like pyrrolidin-3-one or, more commonly, from 4-hydroxyproline. The hydroxyl group can be converted into a chloro substituent using reagents such as thionyl chloride or by an Appel reaction. The stereochemistry at C-3 can be controlled or inverted depending on the reaction mechanism (e.g., Sₙ2 inversion).

Stereoselective Synthesis of Chiral Pyrrolidine Precursors

The construction of chiral pyrrolidine frameworks is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.govmdpi.com Stereoselective methods aim to control the spatial arrangement of substituents on the pyrrolidine ring, often starting from either chiral acyclic precursors that undergo cyclization or by modifying existing chiral cyclic compounds like proline. mdpi.comnih.gov

Preparation of Chiral Halogenated Propionitrile (B127096) Intermediates

A key strategy for the stereoselective synthesis of 3-halopyrrolidines involves the cyclization of chiral acyclic precursors. One such class of precursors is chiral halogenated propionitrile intermediates. For example, a synthetic route can be designed starting from a chiral amino alcohol. This starting material can be converted into a halogenated propionitrile derivative through a series of functional group manipulations.

The synthesis could begin with a chiral epoxide, which undergoes ring-opening with a cyanide source to establish a chiral hydroxynitrile. The hydroxyl group is then converted into a halogen (e.g., chlorine). The nitrogen-containing moiety, such as an isobutylamino group, can be introduced either at the beginning of the sequence or later via substitution of a leaving group. The final key step is the intramolecular cyclization of the resulting γ-amino halogenated nitrile, where the amine attacks the carbon bearing the halogen, displacing it to form the chiral 3-chloropyrrolidine ring. The stereocenter established early in the synthesis dictates the final stereochemistry of the product.

Asymmetric Alkylation and Selective Derivatization Techniques

Asymmetric alkylation provides a powerful method for introducing chirality to the pyrrolidine ring. A well-established approach involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as the complex formed between s-butyllithium and (-)-sparteine. nih.gov The resulting configurationally stable lithiated species can then react with an electrophile to yield an enantioenriched 2-substituted pyrrolidine. nih.gov While this method targets the C-2 position, similar principles can be applied to achieve functionalization at other positions through different synthetic designs.

Selective derivatization of an existing chiral pyrrolidine is another key technique. acs.org For instance, starting with enantiopure 4-hydroxyproline, the stereocenters are already defined. The hydroxyl and carboxyl groups can be selectively protected and manipulated. The hydroxyl group at C-4 (which corresponds to the C-3 position in the parent pyrrolidine nomenclature if the carboxyl group is removed) can be converted to a chlorine atom with inversion of configuration via an Sₙ2 reaction using a reagent like thionyl chloride. Subsequent derivatization, such as the removal of the carboxyl group and N-alkylation with a 2-methylpropyl group, would lead to the desired chiral this compound. The use of chiral derivatizing agents can also be employed to separate enantiomers or to direct reactions stereoselectively. nih.govnih.gov

One-Pot Multicomponent Synthesis Approaches to Pyrrolidines

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. nih.govnih.govchemrxiv.org This approach minimizes waste, reduces the need for purification of intermediates, and shortens synthetic sequences, making it a cornerstone of modern green chemistry and drug discovery. nih.govresearchgate.netmdpi.com In the context of pyrrolidine synthesis, MCRs have been extensively developed to provide rapid access to a diverse array of substituted and functionalized pyrrolidine rings, which are core structures in numerous bioactive natural products and pharmaceuticals. researchgate.netacs.orgresearchgate.net

The primary advantage of MCRs lies in their ability to construct complex heterocyclic scaffolds, such as the pyrrolidine ring, by forming multiple chemical bonds in a single synthetic step. nih.govmdpi.com These reactions are typically designed as tandem, domino, or cascade sequences where the product of one reaction step becomes the substrate for the next, all within the same reaction vessel. nih.gov

A prevalent and powerful MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. acs.orgtandfonline.com This method typically involves three components: an α-amino acid, a carbonyl compound (aldehyde or ketone), and a dipolarophile (an electron-deficient alkene). The reaction proceeds via the in situ formation of an azomethine ylide intermediate through the condensation of the amino acid and the carbonyl compound, which is then trapped by the dipolarophile to yield the pyrrolidine ring. acs.orgacs.org

Researchers have developed numerous variations of this three-component reaction to enhance its scope and efficiency. For instance, a mild and general one-pot synthesis of highly functionalized pyrrolidines uses dimethyl 2-aminomalonate as the amine component, which can react with a variety of aldehydes and electron-deficient alkenes in THF to produce pyrrolidines in good to excellent yields. acs.org The mild conditions notably allow for the generation of azomethine ylides from enolizable aldehydes, which was previously a challenge. acs.org

Furthermore, asymmetric multicomponent reactions have been devised to achieve stereocontrol, yielding highly substituted pyrrolidine derivatives with multiple stereogenic centers. acs.orgnih.govacs.org One such approach utilizes a TiCl4-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method is highly diastereoselective and can construct up to three contiguous asymmetric centers in a single operation. acs.orgnih.gov The choice of nucleophile and reaction conditions can be tuned to optimize yield and diastereoselectivity, as shown in the table below. nih.gov

Table 1: Optimization of Asymmetric Multicomponent Synthesis of Pyrrolidines nih.gov

Entry Nucleophile Lewis Acid (equiv) Diastereomeric Ratio (dr) Yield (%)
1 Allyltrimethylsilane TiCl₄ (1.2) 99/1 90
2 Allyltributylstannane TiCl₄ (1.2) 99/1 85
3 Triethylsilane TiCl₄ (1.2) 90/10 88

Another significant category of MCRs for pyrrolidine synthesis involves catalyst-free approaches under various conditions. tandfonline.com For example, thiazole-pyrrolidine hybrids have been synthesized via a one-pot, three-component reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol. tandfonline.com The versatility of MCRs is also demonstrated in five-component cycloaddition reactions that afford desired products from readily available starting materials in a single step. tandfonline.com The development of these methodologies highlights a continuous effort toward creating more sustainable and efficient synthetic routes. researchgate.net

The scope of starting materials for these MCRs is broad. Various aldehydes, amines, and dipolarophiles can be employed to generate a library of structurally diverse pyrrolidines. acs.orgtandfonline.com The reaction conditions can also be varied, with successful syntheses reported under microwave irradiation or using ultrasound, which can accelerate reaction times and improve yields. tandfonline.comorganic-chemistry.org

Table 2: Examples of Three-Component Pyrrolidine Syntheses via [3+2] Cycloaddition acs.orgnih.gov

Carbonyl Component Amino Acid Dipolarophile Solvent Yield (%)
Isatin Sarcosine (E)-3-benzylidene-1-phenyl-succinimide MeOH/H₂O 92
Isatin 2-Phenylglycine (E)-3-arylidene-1-phenyl-succinimide MeOH/H₂O 85-94
Acenaphthenequinone Sarcosine 3-aryl-1-(pyridin-2-yl)prop-2-en-1-one Methanol 88-95

Stereochemical Considerations in 3 Chloro 1 2 Methylpropyl Pyrrolidine Chemistry

Influence of Stereochemistry on Pyrrolidine (B122466) Derivative Properties

The stereochemistry of pyrrolidine derivatives profoundly influences their physical, chemical, and biological properties. The spatial arrangement of substituents on the pyrrolidine ring can lead to significant differences between stereoisomers. nih.govmappingignorance.org In molecules like 3-Chloro-1-(2-methylpropyl)pyrrolidine, the chlorine atom at the C-3 position creates a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms).

Table 1: Influence of Stereochemistry on Pyrrolidine Derivative Properties
PropertyInfluence of StereochemistryExample in this compound
Biological ActivityEnantiomers can exhibit different activities due to specific interactions with chiral biological targets like enzymes and receptors. nih.govThe (R) and (S) enantiomers may have distinct pharmacological effects.
Physical PropertiesStereoisomers can have different optical rotations, melting points, and solubility in chiral solvents.The two enantiomers will rotate plane-polarized light in opposite directions.
Chemical ReactivityThe accessibility of reaction sites and the stability of transition states can differ between stereoisomers, affecting reaction rates and product distributions.The rate of nucleophilic substitution at the C-3 position could be influenced by the stereochemistry and the conformation of the ring.
Conformational PreferenceSubstituents dictate the preferred puckering of the non-planar pyrrolidine ring (endo/exo conformations), affecting the molecule's overall 3D shape. nih.govnih.govThe chloro and isobutyl groups will influence the equilibrium between different envelope and twist conformations of the pyrrolidine ring.

Enantioselective Synthesis and Chiral Induction Methods

The synthesis of specific enantiomers of substituted pyrrolidines is a critical goal in medicinal and organic chemistry. mappingignorance.orgmdpi.com Various stereoselective methods have been developed to construct the chiral pyrrolidine scaffold. nih.gov These strategies can be broadly categorized into two approaches: functionalization of an existing, optically pure cyclic precursor (a "chiral pool" approach) or the cyclization of an acyclic precursor where chirality is induced during the ring-forming step. nih.govmdpi.com

Common chiral pool starting materials include naturally occurring amino acids like proline and 4-hydroxyproline. nih.govmdpi.com For a compound like this compound, a synthesis could potentially start from a derivative of 4-hydroxyproline, where the hydroxyl group is stereoselectively replaced by a chlorine atom.

Methods involving the construction of the pyrrolidine ring from acyclic precursors often rely on powerful catalytic asymmetric reactions. nih.gov Key strategies include:

1,3-Dipolar Cycloadditions: This is one of the most straightforward methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org It involves the reaction of an azomethine ylide with a dipolarophile, often mediated by a chiral catalyst, to produce highly substituted pyrrolidines with the potential to form up to four new stereocenters. mappingignorance.org

Catalyst-Tuned Reactions: Recent advances have enabled highly regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using different metal catalysts (e.g., Co or Ni) to selectively introduce substituents at the C2 or C3 positions. organic-chemistry.org

Intramolecular Cyclization: Chiral catalysts, such as thiourea (B124793) derivatives, can be used to catalyze the intramolecular cyclization of appropriately designed acyclic precursors to form chiral pyrrolidines with high levels of enantioselectivity. thieme-connect.com

The choice of method depends on the desired substitution pattern and the availability of starting materials. For this compound, a key step would be the introduction of the chlorine atom at the C-3 position with a defined stereochemistry.

Table 2: Comparison of Enantioselective Synthesis Strategies for Pyrrolidines
MethodDescriptionAdvantagesChallenges
Chiral Pool SynthesisModification of readily available chiral molecules like proline or 4-hydroxyproline. nih.govmdpi.comStarts with a defined stereocenter; often fewer steps.Limited to the structural diversity of the starting pool.
Asymmetric 1,3-Dipolar CycloadditionCatalytic reaction between an azomethine ylide and a dipolarophile to form the pyrrolidine ring. mappingignorance.orgHigh atom economy; can create multiple stereocenters simultaneously with high stereo- and regioselectivity. mappingignorance.orgRequires careful selection of catalyst and reaction conditions.
Catalytic Intramolecular CyclizationRing-closing of an acyclic precursor using a chiral catalyst to induce stereochemistry. thieme-connect.comacs.orgHigh enantioselectivity; applicable to diverse structures.Synthesis of the acyclic precursor can be complex.
Asymmetric Reductive Heck ReactionA cross-coupling approach that can be used to form C-C bonds with high enantioselectivity, applicable to related N-heterocycles. nih.govBroad functional group tolerance; can be performed on a gram scale. nih.govPrimarily demonstrated for piperidines, adaptation may be required.

Determination of Absolute and Relative Configuration

Once a chiral pyrrolidine derivative has been synthesized, determining its absolute and relative configuration is essential. Several analytical techniques are employed for this purpose. purechemistry.org

Spectroscopic methods are often the first line of investigation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents (CDAs) like Mosher's acid, can be used to determine the absolute configuration of chiral amines. researchgate.net The reaction of the pyrrolidine with a CDA creates diastereomers, which exhibit distinct NMR spectra, allowing for the assignment of configuration by comparing chemical shifts. purechemistry.org Advanced 2D NMR techniques such as COSY and HSQC are used to establish the connectivity and relative stereochemistry of the protons and carbons within the molecule.

Other spectroscopic methods include Vibrational Circular Dichroism (VCD) and standard Circular Dichroism (CD), which measure the differential absorption of polarized light by a chiral molecule. purechemistry.orgresearchgate.net By comparing the experimental spectrum to theoretical spectra calculated using computational methods or to the spectra of known compounds, the absolute configuration can be determined. purechemistry.org

X-ray Crystallography for Stereochemical Elucidation

For compounds that can be crystallized, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration. purechemistry.orgresearchgate.net This technique provides an unambiguous three-dimensional structure of the molecule, showing the precise spatial arrangement of every atom. mdpi.comlookchem.comnih.govacs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org This pattern is used to generate an electron density map, from which the molecular structure, bond lengths, bond angles, and torsional angles can be determined. mdpi.com When anomalous dispersion effects are measured, typically by using a heavy atom or specific X-ray wavelengths, the absolute stereochemistry of the chiral centers can be established without ambiguity. lookchem.com This method has been widely used to confirm the structures of various complex pyrrolidine derivatives. nih.govacs.orgresearchgate.net

Pseudorotation and Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar. nih.gov It adopts puckered conformations to relieve torsional strain, a phenomenon described by the concept of pseudorotation. nih.govrsc.org The ring exists as a dynamic equilibrium of various "envelope" (E) and "twist" (T) conformations. beilstein-journals.org The specific conformation is described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

The conformational landscape of the pyrrolidine ring is influenced by the substituents attached to it. nih.govrsc.org In this compound, both the N-isobutyl group and the C-3 chloro group will dictate the preferred conformation. Substituents can favor either pseudo-axial or pseudo-equatorial positions to minimize steric interactions. beilstein-journals.org For example, bulky groups generally prefer a pseudo-equatorial orientation. nih.gov The electronegativity of substituents also plays a crucial role; electronegative groups can favor specific puckering modes due to stereoelectronic effects like the gauche effect. nih.govnih.gov

The energy barrier for interconversion between these conformers is generally low, meaning the ring is highly flexible at room temperature. rsc.org Computational chemistry and NMR spectroscopy are the primary tools used to study this dynamic behavior. researchgate.net By analyzing NMR coupling constants and using theoretical models, the relative populations of different conformers and the energy profile of the pseudorotation pathway can be determined. beilstein-journals.orgresearchgate.net This conformational flexibility is a key feature of the pyrrolidine scaffold, allowing it to adapt its shape to fit into various binding sites, which is a significant advantage in drug design. nih.gov

Table 3: Common Conformations of the Pyrrolidine Ring
Conformation TypeDescriptionGoverning Factors
Envelope (E)Four carbon atoms are coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. beilstein-journals.orgSubstituent size and electronic effects. nih.gov
Twist (T)Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. beilstein-journals.orgrsc.orgMinimization of torsional strain. rsc.org

Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 1 2 Methylpropyl Pyrrolidine

Nucleophilic Substitution Reaction Pathways

The chlorine atom at the 3-position of the pyrrolidine (B122466) ring makes 3-Chloro-1-(2-methylpropyl)pyrrolidine a substrate for nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular).

The S(_N)1 mechanism is a two-step process. The initial and rate-determining step involves the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The formation of a planar carbocation intermediate means that the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers if the carbon at the 3-position is chiral. The stability of the resulting secondary carbocation on the pyrrolidine ring is a key factor in determining the feasibility of an S(_N)1 pathway. masterorganicchemistry.comkhanacademy.orgstudymind.co.uk

The S(_N)2 mechanism , in contrast, is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the chloride ion. This reaction proceeds with an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction site. In the case of this compound, the accessibility of the C-3 position to the incoming nucleophile will influence the reaction rate. studymind.co.ukutexas.eduyoutube.com

The preferred pathway, S(_N)1 or S(_N)2, is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Strong nucleophiles and aprotic solvents generally favor the S(_N)2 mechanism, while weak nucleophiles and protic solvents tend to promote the S(_N)1 pathway. masterorganicchemistry.comkhanacademy.orgutexas.edu

Ring-Expansion Reactions of Pyrrolidine Derivatives

Ring-expansion reactions offer a synthetic route to larger heterocyclic systems from smaller rings. In the context of 3-halopyrrolidines, such as this compound, ring expansion to form piperidine (B6355638) derivatives is a conceivable transformation, though specific examples involving this exact substrate are not extensively documented in readily available literature.

One potential mechanism for such a ring expansion could be initiated by the formation of a carbocation at the 3-position, similar to the first step of an S(_N)1 reaction. youtube.com This carbocation could then undergo a rearrangement, involving the migration of one of the adjacent carbon atoms of the pyrrolidine ring to the positively charged carbon. This would result in the formation of a six-membered piperidine ring with a new carbocation center, which would then be quenched by a nucleophile. The driving force for this rearrangement is often the relief of ring strain and the formation of a more stable carbocation or ring system. youtube.comnih.gov

Another possibility involves the formation of a bicyclic intermediate. For instance, intramolecular nucleophilic attack by the nitrogen atom of the pyrrolidine ring could, under certain conditions, lead to a strained aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack on this intermediate could then lead to either the original pyrrolidine ring or a ring-expanded product. chim.it The regioselectivity of the nucleophilic attack on the bicyclic intermediate would determine the final product distribution.

Mechanistic Insights into Intermediate Formation in Pyrrolidine Synthesis

The synthesis of this compound itself involves the formation of key intermediates. While the specific synthesis of this compound is not detailed in the provided search results, general principles of pyrrolidine synthesis can be applied to understand the likely intermediates.

Many synthetic routes to pyrrolidines involve the cyclization of linear precursors. For example, a common strategy is the intramolecular cyclization of a γ-amino halide or a related derivative. In the context of this compound, a plausible precursor could be a linear amine containing a chlorine atom at the appropriate position and a suitable leaving group to facilitate cyclization. The key intermediate in such a reaction would be the linear amine itself, which upon activation, undergoes an intramolecular nucleophilic substitution to form the pyrrolidine ring. organic-chemistry.org

Another approach involves the modification of a pre-existing pyrrolidine ring. For instance, starting from a 3-hydroxypyrrolidine derivative, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a chloride source would then proceed via a nucleophilic substitution to yield the desired 3-chloro derivative. The intermediate in this case would be the pyrrolidine with the activated hydroxyl group.

Furthermore, three-component reactions can lead to the formation of substituted pyrrolidines. These reactions often proceed through a series of intermediates, including iminium ions and enolates, which react in a cascade to form the final heterocyclic product. beilstein-journals.org

Hydrogenation Processes and Their Mechanistic Implications in Pyrrolidine Synthesis

Hydrogenation is a common method for the reduction of functional groups and the saturation of double bonds. In the context of pyrrolidine synthesis, hydrogenation can be employed in several ways. For instance, the reduction of a pyrrole (B145914) ring to a pyrrolidine ring is a typical application. This process usually involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)), and a source of hydrogen gas. The mechanism involves the adsorption of the pyrrole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring. nih.govwhiterose.ac.uk

In the synthesis of this compound, hydrogenation could be used to reduce a precursor containing a double bond within the pyrrolidine ring (a pyrroline) or to remove a protecting group. The stereochemistry of the hydrogenation is often influenced by the catalyst and the substrate, with hydrogen typically adding to the less sterically hindered face of the molecule. nih.govwhiterose.ac.uk

It is important to note that the chloro-substituent in this compound can be susceptible to hydrogenolysis, where the carbon-chlorine bond is cleaved by hydrogen in the presence of a catalyst. This would lead to the formation of 1-(2-methylpropyl)pyrrolidine. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would need to be carefully controlled to achieve selective reduction without undesired dehalogenation.

Protecting Group Strategies and Their Impact on Reaction Selectivity (e.g., Hydroxy and N-Derivatization)

In the synthesis and functionalization of complex molecules like this compound, protecting groups play a crucial role in masking reactive functional groups to prevent unwanted side reactions and to direct the outcome of a reaction. uchicago.eduwikipedia.orglabinsights.nlhighfine.com

For instance, if the synthesis of this compound were to start from a precursor with a hydroxyl group at the 3-position, this hydroxyl group would likely need to be protected during other transformations. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl (B1604629) ether, Bn), and esters (e.g., acetate, Ac). highfine.comlibretexts.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection). uchicago.edulabinsights.nl

Analytical and Spectroscopic Characterization Techniques for Pyrrolidine Compounds

Development and Validation of Chromatographic Methods

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts. Method development and validation ensure that the analytical procedure is accurate, precise, reproducible, and specific for its intended purpose. nih.govdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For pyrrolidine (B122466) derivatives, reversed-phase HPLC is commonly employed. The development of an HPLC method for a compound like "3-Chloro-1-(2-methylpropyl)pyrrolidine" would involve optimizing parameters such as the column, mobile phase composition, and detector wavelength to achieve efficient separation from potential impurities. researchgate.net Since simple alkylated pyrrolidines lack a strong chromophore for UV detection, pre-column derivatization with a UV-absorbing agent, such as benzoyl chloride or 4-nitrobenzoic acid, may be necessary to enhance detection sensitivity. researchgate.netgoogle.comnih.gov

Method validation would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a Derivatized Pyrrolidine Compound

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV-Vis Detector (e.g., at 210 nm or 254 nm) google.com

| Injection Volume | 10 µL |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. "this compound" is expected to have sufficient volatility for GC analysis. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. google.com Flame Ionization Detection (FID) is a common detection method for organic compounds in GC.

Collaborative studies on similar small chlorinated molecules, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), have established robust GC methods that demonstrate good repeatability and reproducibility, providing a framework for developing a method for the target pyrrolidine. researchgate.netsemanticscholar.orgnih.gov

Table 2: Typical Gas Chromatography Parameters for a Volatile Amine

Parameter Condition
Column Capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm) google.com
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min) google.com
Injector Temperature 250°C
Oven Program Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Mode | Split/Splitless |

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for definitive structural elucidation and impurity profiling. chimia.ch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines HPLC with a mass spectrometer. This technique is particularly powerful for identifying unknown impurities. synthinkchemicals.com After separation by the LC system, molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined. Tandem MS (MS/MS) involves selecting a specific ion (a precursor ion), fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that can be used to identify impurities even at trace levels. chimia.chsynthinkchemicals.comnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers similar advantages for volatile compounds. The coupling of GC with a high-resolution accurate mass (HRAM) Orbitrap mass spectrometer, for example, allows for the confident structural elucidation of impurities in pharmaceutical starting materials. thermofisher.com The fragmentation patterns generated, often through electron ionization (EI), can be compared against spectral libraries for tentative identification, while chemical ionization (CI) can help confirm the molecular ion. thermofisher.com GC-MS/MS methods have been successfully developed for the trace analysis of other chlorinated compounds in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. chemistrysteps.com It provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR would be essential.

¹H NMR would show distinct signals for the protons of the 2-methylpropyl (isobutyl) group and the pyrrolidine ring. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal would help assign the protons to their specific positions in the structure.

¹³C NMR provides information on all unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the final structure. rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position / Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine C2-H₂ ~2.5 - 3.0 ~55 - 60
Pyrrolidine C3-H ~4.0 - 4.5 ~60 - 65
Pyrrolidine C4-H₂ ~1.8 - 2.2 ~30 - 35
Pyrrolidine C5-H₂ ~2.5 - 3.0 ~50 - 55
N-CH₂ (isobutyl) ~2.2 - 2.6 ~65 - 70
CH (isobutyl) ~1.7 - 2.1 ~28 - 33
2 x CH₃ (isobutyl) ~0.8 - 1.0 ~19 - 22

Note: These are estimated values based on standard chemical shift ranges and data for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. ponder.ing For "this compound," the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-Cl bonds. The absence of certain peaks, such as O-H (~3200-3600 cm⁻¹) or C=O (~1670-1780 cm⁻¹), can be equally informative in confirming the structure. pressbooks.pub

Table 4: Key IR Absorption Bands for this compound

Functional Group Bond Type Characteristic Absorption Range (cm⁻¹)
Alkane C-H stretch 2850 - 3000 lumenlearning.comlibretexts.org
Tertiary Amine C-N stretch 1050 - 1250

| Alkyl Halide | C-Cl stretch | 600 - 800 libretexts.org |

General Spectroscopic Characterization Methodologies

A comprehensive characterization of "this compound" relies on the synergistic use of multiple analytical techniques. mmu.ac.uk A typical workflow involves using chromatography (HPLC or GC) to isolate and purify the compound. Subsequently, mass spectrometry provides the molecular weight and fragmentation data, while NMR spectroscopy is employed for definitive structural confirmation. researchgate.net Infrared spectroscopy serves as a quick and convenient method to verify the presence of key functional groups. aip.org Together, these methods provide a complete analytical profile, confirming the identity, structure, and purity of the synthesized compound.

Quality Control and Impurity Study Methodologies for Chemical Intermediates

The quality control of chemical intermediates like this compound is crucial to ensure the safety and efficacy of the final product. Impurity profiling is a key aspect of this process. ajprd.comijpsonline.com

Identification and Quantification of Impurities

Impurities in a chemical intermediate can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents. ajprd.comnih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification and qualification of impurities. nih.govijcrt.org

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC and GC are used to separate the impurities from the main compound. The separated impurities can then be identified and characterized using techniques like MS and NMR. ijcrt.org

Table 3: Common Analytical Techniques for Impurity Profiling ijcrt.orgresearchgate.net

Technique Application
HPLC/UV Quantification of known and unknown impurities.
LC-MS Identification of unknown impurities by providing molecular weight information.
GC-MS Analysis of volatile impurities and residual solvents.

Method Validation

Analytical methods used for quality control must be validated to ensure they are accurate, precise, specific, and robust. Method validation is a regulatory requirement and involves demonstrating that the analytical procedure is suitable for its intended purpose.

Stability Studies

Stability testing is performed to understand how the quality of the chemical intermediate varies over time under the influence of various environmental factors such as temperature, humidity, and light. These studies help in determining the re-test period and appropriate storage conditions for the intermediate.

Computational Chemistry and Theoretical Investigations of Pyrrolidine Systems

Geometry Optimization and Molecular Mechanics Force Field Calculations

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrrolidine (B122466) systems, molecular mechanics (MM) is a common starting point. MM methods use classical physics-based functions, known as force fields (e.g., MM2, AMBER, CHARMM), to calculate the potential energy of a molecule as a function of its atomic coordinates.

The total steric energy in a force field is a sum of various terms, including:

Bond stretching: Energy required to stretch or compress a bond from its equilibrium length.

Angle bending: Energy associated with deforming a bond angle from its ideal value.

Torsional strain: Energy related to the rotation around single bonds.

Van der Waals interactions: Non-bonded attractive or repulsive forces between atoms.

Electrostatic interactions: Coulombic forces between atoms with partial charges.

Table 1: Typical Calculated Geometrical Parameters for a Substituted Pyrrolidine Ring.
ParameterTypical ValueDescription
C-N Bond Length1.45 - 1.48 ÅThe length of the carbon-nitrogen single bond within the ring.
C-C Bond Length1.52 - 1.55 ÅThe length of the carbon-carbon single bonds forming the ring backbone.
C-N-C Bond Angle~108° - 112°The bond angle around the nitrogen atom, influencing ring pucker.
Ring Puckering AmplitudeVariableDescribes the deviation of the ring atoms from a planar conformation.

Semi-empirical Methods (AM1, PM3) for Structural and Electronic Predictions

Semi-empirical methods serve as a bridge between the speed of molecular mechanics and the rigor of ab initio quantum mechanical calculations. uni-muenchen.de These methods, including Austin Model 1 (AM1) and Parametric Method 3 (PM3), are based on the Hartree-Fock formalism but simplify the calculations by incorporating empirical parameters derived from experimental data. wikipedia.org This parameterization significantly reduces computational cost, making them suitable for larger molecules. uomustansiriyah.edu.iq

These methods are widely used for:

Geometry Optimization: Providing a more quantum-mechanically sound structure than MM methods.

Calculating Heats of Formation: A key thermodynamic property. scielo.br

Estimating Ionization Potentials: The energy required to remove an electron.

PM3 is a reparameterization of AM1, often providing improved predictions for certain molecular properties, particularly non-bonded interactions, which are less repulsive in PM3. researchgate.net For a molecule like 3-Chloro-1-(2-methylpropyl)pyrrolidine, AM1 and PM3 can quickly provide initial estimates of its electronic properties and a refined geometry for more advanced calculations. researchgate.net

Table 2: Comparison of Properties Calculated by AM1 and PM3 for a Model Amine.
PropertyAM1 (Typical Error)PM3 (Typical Error)Significance for Pyrrolidine Systems
Heat of Formation (kcal/mol)~11.15~7.98Indicates the thermodynamic stability of the molecule. scielo.br
Dipole Moment (Debye)~0.37~0.38Reflects the charge distribution and polarity. scielo.br
Ionization Potential (eV)~0.60~0.55Relates to the molecule's ability to act as an electron donor. scielo.br

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a highly accurate and widely used quantum mechanical method for investigating the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its spatially dependent electron density. researchgate.net Functionals, such as B3LYP, are combined with basis sets (e.g., 6-31G*, 6-311++G(d,p)) to approximate the exchange-correlation energy, providing a balance between accuracy and computational cost. beilstein-journals.org

For pyrrolidine derivatives, DFT is employed to:

Obtain highly accurate optimized geometries.

Calculate vibrational frequencies for comparison with experimental IR and Raman spectra.

Determine a wide range of electronic properties, including molecular orbital energies and charge distributions.

Model reaction pathways and transition states to understand reactivity and selectivity. nih.govacs.org

The Molecular Electrostatic Potential (MEP) is a valuable property derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org It provides a visual representation of the charge distribution, which is crucial for understanding and predicting a molecule's reactivity and intermolecular interactions. chemrxiv.org

The MEP map is color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas (e.g., lone pairs on heteroatoms). These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, indicating electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen and chlorine atoms due to their lone pairs of electrons, identifying them as key sites for interaction with electrophiles or participation in hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as the electron donor in a reaction. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the most probable location of nucleophilic attack. youtube.comyoutube.com

LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the most likely site for attack by a nucleophile. youtube.comyoutube.com

The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the primary nucleophilic center. The presence of the electron-withdrawing chlorine atom would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrrolidine. nih.gov

Molecular Docking Studies in Chemical Biology Research

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-receptor interactions. nih.govresearchgate.net

The process involves:

Preparation: Obtaining or generating 3D structures of both the ligand (e.g., this compound) and the receptor.

Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.

Scoring: Using a scoring function to evaluate the fitness of each pose, estimating the binding free energy (often in kcal/mol). Lower scores typically indicate more favorable binding.

Docking studies on pyrrolidine derivatives have revealed key interactions, such as hydrogen bonds between the pyrrolidine nitrogen and receptor residues (like Asp, Ser, or His) and hydrophobic interactions involving the alkyl substituents. mdpi.com Such studies help rationalize the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors for various biological targets. nih.gov

Theoretical Basis for Regio- and Stereoselectivity in Pyrrolidine-Forming Reactions

Many synthetic routes to substituted pyrrolidines, such as [3+2] cycloaddition reactions, can potentially yield multiple isomers (regioisomers or stereoisomers). nih.govacs.org Computational chemistry, particularly DFT, is a powerful tool for predicting and explaining the observed selectivity of these reactions. beilstein-journals.org

By modeling the potential energy surface of the reaction, chemists can identify the transition state structures for all possible reaction pathways. mappingignorance.org The Gibbs free energy of activation (ΔG‡) is calculated for each transition state. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major (kinetic) product. beilstein-journals.org

This analysis can explain:

Regioselectivity: Why one constitutional isomer is formed over another (e.g., in the reaction between an azomethine ylide and an unsymmetrical alkene). nih.govacs.org

Stereoselectivity: Why one stereoisomer (e.g., endo vs. exo, or one diastereomer over another) is the preferred product. nih.govrsc.org

These theoretical studies provide deep mechanistic insight, allowing for the rational design of catalysts and reaction conditions to favor the formation of a desired pyrrolidine isomer. researchgate.net

Role As a Chemical Intermediate and Scaffold in Organic Synthesis

Versatility as a Building Block for Complex Organic Molecules

The true value of a building block in organic synthesis lies in its ability to be readily incorporated into larger, more complex structures. illinois.edunih.gov Pyrrolidine (B122466) derivatives are considered crucial building blocks in the synthesis of natural compounds and synthetic drugs. nih.gov The structure of 3-Chloro-1-(2-methylpropyl)pyrrolidine offers multiple points for chemical modification. The chlorine atom at the 3-position is a versatile functional handle. As a leaving group, it can be displaced by a wide range of nucleophiles (such as amines, thiols, or carbon nucleophiles) in substitution reactions to introduce molecular diversity. This allows chemists to systematically modify the scaffold and explore its chemical space. nih.gov

Furthermore, the pyrrolidine ring itself provides a three-dimensional (3D) framework, a highly desirable feature in modern drug discovery. nih.govresearchgate.net Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. nih.gov The development of modular building blocks like TIDA boronates, which snap together to form complex 3D molecules, highlights the modern emphasis on creating structurally complex molecules from simpler, well-defined starting materials. illinois.edu

Importance as Intermediates in Specialized Chemical Synthesis

Chemical intermediates are compounds that are precursors in a synthetic sequence leading to a final target molecule. nbinno.com Halogenated compounds, in particular, are pivotal intermediates in the pharmaceutical industry. nih.gov this compound can be considered a specialized intermediate due to its specific substitution pattern.

Its importance would lie in multi-step syntheses where the pyrrolidine core is a key pharmacophoric element. For instance, in the synthesis of enzyme inhibitors or receptor ligands, the N-isobutyl group might provide optimal steric or hydrophobic interactions within a protein's binding pocket, while the functionality introduced at the 3-position could be designed to interact with a specific amino acid residue. The synthesis of complex molecules often relies on a stepwise approach, and having a pre-formed, functionalized heterocyclic intermediate like this pyrrolidine derivative can significantly streamline the synthetic route. nih.govmdpi.com

Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The pyrrolidine scaffold is considered a "privileged structure" because it is found in a wide array of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. frontiersin.orgmdpi.com

Table 1: Examples of Pyrrolidine-Containing Drugs This table showcases approved drugs containing the pyrrolidine scaffold, illustrating the structural motif's importance in medicine. Data for this compound is not available.

Drug NameTherapeutic AreaKey Structural Feature
CaptoprilAntihypertensiveProline (pyrrolidine-2-carboxylic acid) derivative
AnisomycinAntibiotic3-Hydroxy-4-methoxypyrrolidine ring
SulpirideAntipsychoticN-substituted pyrrolidine ring
RacloprideAntipsychoticSubstituted benzamide (B126) with a pyrrolidine moiety

A pharmacophore is the specific 3D arrangement of features in a molecule that is responsible for its biological activity. The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various conformations, a property known as "pseudorotation". researchgate.netnih.gov This flexibility, combined with the ability to introduce substituents at multiple positions with defined stereochemistry, makes the pyrrolidine scaffold an excellent tool for exploring pharmacophore space. nih.govnih.gov

By using a scaffold like this compound, medicinal chemists can generate a library of compounds where the isobutyl group and the substituent replacing the chlorine atom are projected into different regions of 3D space. This diversity-oriented synthesis approach is crucial for identifying novel "hits" in a drug discovery campaign that can bind effectively to a biological target. nih.govfrontiersin.org The sp³-hybridized nature of the ring's carbon atoms contributes to the increased three-dimensional coverage compared to flat aromatic scaffolds. nih.govresearchgate.net

Ligand design aims to create molecules that bind to a specific biological target with high affinity and selectivity. The use of rigid or semi-rigid scaffolds is a key principle in this process, as it reduces the entropic penalty upon binding. Pyrrolidine scaffolds offer a balance of conformational flexibility and rigidity that can be fine-tuned through substitution. nih.gov

Key principles for designing ligands with a pyrrolidine scaffold include:

Stereochemical Control: The stereochemistry at the substituted carbons of the pyrrolidine ring is often critical for biological activity. Different stereoisomers can exhibit vastly different binding affinities and biological profiles due to the chiral nature of protein binding sites. nih.govresearchgate.net

Vectorial Orientation of Substituents: The positions on the pyrrolidine ring provide distinct vectors for placing functional groups. For this compound, the C3 position allows for the introduction of a group that can be oriented in a specific direction relative to the N-isobutyl group and the plane of the ring. nih.gov

Modulation of Physicochemical Properties: The saturated nature of the pyrrolidine ring generally imparts improved solubility and better physicochemical properties compared to aromatic scaffolds. The N-isobutyl group in this compound would enhance lipophilicity, which can be balanced by the functionality introduced at the C3 position to achieve an optimal profile for cell permeability and metabolic stability.

Precursors for the Synthesis of Diverse Nitrogen-Containing Heterocycles

Functionalized pyrrolidines can serve as starting materials for the synthesis of other more complex heterocyclic systems. nih.gov Nitrogen-containing heterocycles are of immense importance in life sciences, as they are abundant in nature and form the backbone of a majority of pharmaceuticals. nih.gov

The reactive chlorine atom in this compound could be used to initiate ring-forming reactions. For example, intramolecular cyclization reactions could lead to the formation of bicyclic systems like pyrrolizidines, which are themselves important scaffolds in natural products and medicinal chemistry. nih.gov Depending on the reaction partners and conditions, the pyrrolidine ring can act as a template upon which other rings are constructed, leading to a wide variety of fused, spirocyclic, or bridged heterocyclic systems. mdpi.com

Green Chemistry Approaches in Pyrrolidine Synthesis

Development of Eco-friendly Synthetic Strategies for Pyrrolidines

The pursuit of sustainability in chemical synthesis has led to the development of several eco-friendly strategies for constructing the pyrrolidine (B122466) ring. These methods aim to improve atom economy, reduce waste, and utilize renewable resources.

One prominent strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. MCRs are considered a promising technique for increasing chemical sustainability due to their high atom and step-economy, leading to reduced solvent consumption during extraction and purification. For instance, an environmentally friendly, catalyst-free three-component reaction has been designed to produce polycyclic N-fused-pyrrolidine derivatives. Another example involves a one-pot, three-component reaction under ultrasound irradiation using a green solvent to synthesize 5-oxo-2-pyrrolidine carboxamide derivatives.

The utilization of biomass-derived starting materials is another cornerstone of green pyrrolidine synthesis. Levulinic acid, a platform chemical obtainable from the hydrolysis of lignocellulosic biomass, serves as a key precursor for N-alkyl-5-methyl-2-pyrrolidones. These compounds are considered attractive alternatives to the common solvent N-methyl-2-pyrrolidone (NMP). The synthesis can be achieved through reductive amination of levulinic acid, a process that has been optimized using various catalytic systems. researchgate.net A highly sustainable route to access 5-methylpyrrolidone derivatives directly from biosourced levulinic acid has been developed that proceeds without any additives, catalyst, or solvent, boasting a very low E-factor (Environmental Factor) of 0.2. uva.esresearchgate.net

Furthermore, non-traditional energy sources like microwave irradiation and ultrasound have been employed to accelerate reactions and improve efficiency, often under solvent-free or greener solvent conditions. researchgate.net Microwave-assisted organic synthesis (MAOS), for example, has significantly impacted pyrrolidine synthesis by increasing efficiency and supporting the principles of green chemistry. rsc.org Photocatalytic synthesis is also emerging as a versatile and green strategy, offering advantages like one-step reactions and the ability to tackle challenging syntheses of nitrogen heterocycles under environmentally friendly conditions. mdpi.com

The table below summarizes various eco-friendly synthetic strategies for pyrrolidine derivatives.

Eco-friendly StrategyDescriptionExample Product(s)Key Green Advantages
Multicomponent Reactions (MCRs)Three or more reactants are combined in a single synthetic operation.Polycyclic N-fused-pyrrolidines, 5-oxo-2-pyrrolidine carboxamidesHigh atom economy, step economy, reduced waste and solvent use.
Use of Biomass-Derived FeedstocksUtilizing renewable starting materials like levulinic acid from biomass.N-alkyl-5-methyl-2-pyrrolidonesUse of renewable resources, synthesis of greener solvent alternatives. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Application of microwave energy to heat reactions.Various pyrrolidine derivativesIncreased reaction rates, higher yields, enhanced efficiency. rsc.org
Ultrasound IrradiationUse of ultrasonic waves to promote chemical reactions.Substituted pyrrolidine hybridsEnergy efficiency, often milder reaction conditions.
Catalyst-Free ReactionsReactions that proceed efficiently without the need for a catalyst.Thiazole-pyrrolidine hybridsAvoids catalyst toxicity and cost, simplifies purification.
PhotocatalysisUsing light to initiate chemical reactions in the presence of a photocatalyst.Various nitrogen heterocyclesEnvironmentally friendly activation, use of ambient temperatures, avoids toxic reagents. mdpi.com

Utilization of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental performance of a chemical process, as solvents constitute the largest portion of waste in many syntheses. mdpi.com Green chemistry emphasizes the use of environmentally benign solvents or, ideally, solvent-free conditions.

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com It has been successfully employed as a solvent in various reactions for synthesizing nitrogen heterocycles. mdpi.comnih.gov For example, the synthesis of 5-methyl-2-pyrrolidone from levulinic acid can achieve a yield as high as 98% in water. researchgate.net Bio-based solvents, such as glycerol, ethyl lactate, and gluconic acid aqueous solutions, are also gaining traction as sustainable alternatives. researchgate.netmdpi.com

In the context of solid-phase peptide synthesis (SPPS), where pyrrolidine derivatives are often used, significant efforts have been made to replace reprotoxic solvents like dimethylformamide (DMF). nih.gov N-butylpyrrolidinone (NBP) has been identified as a promising green solvent candidate for SPPS. nih.gov Similarly, N-octyl pyrrolidone (NOP) has been shown to be an effective green solvent for SPPS, with the added benefit that it can be easily recovered and recycled by distillation. mdpi.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they completely eliminate solvent waste. researchgate.net An efficient, catalyst- and solvent-free synthesis of novel 2-pyrrolidinone (B116388) analogs has been developed using a grinding technique at room temperature, offering benefits such as short reaction times and a simple workup. researchgate.net

The following table details several environmentally benign solvents and conditions used in pyrrolidine synthesis.

Solvent/ConditionExample of ApplicationAdvantages
WaterSynthesis of 5-methyl-2-pyrrolidone from levulinic acid. researchgate.netNon-toxic, non-flammable, abundant, economical. mdpi.com
N-Butylpyrrolidinone (NBP)Replacement for DMF in Solid-Phase Peptide Synthesis (SPPS). nih.govGreener alternative to reprotoxic solvents. nih.gov
N-Octyl pyrrolidone (NOP)Green solvent for SPPS. mdpi.comGood performance, recoverable and recyclable. mdpi.com
Bio-based solvents (e.g., glycerol, ethyl lactate)General synthesis of nitrogen heterocycles. researchgate.netmdpi.comDerived from renewable resources, often biodegradable. mdpi.com
Solvent-free (Neat/Grinding)Multicomponent synthesis of 2-pyrrolidinone analogs. researchgate.netEliminates solvent waste, reduces purification needs, energy efficient. researchgate.net

Innovation in Green Analytical Procedures for Pyrrolidine Derivatives

Green analytical chemistry (GAC) applies the principles of green chemistry to analytical processes, aiming to reduce or eliminate the use of hazardous substances and minimize waste generation without compromising analytical performance. researchgate.net For pyrrolidine derivatives, particularly those with biological relevance like pyrrolizidine (B1209537) alkaloids (PAs), developing sensitive and eco-friendly analytical methods is crucial.

The primary focus of green analytical procedures is often on sample preparation, which is typically the most solvent- and reagent-intensive step. researchgate.net Techniques like Solid Phase Extraction (SPE) are employed for sample clean-up and concentration, which can be greener than traditional liquid-liquid extraction. nih.gov

In terms of analysis, the trend is towards miniaturization and the use of highly sensitive detection methods that require smaller sample volumes. Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), are the preferred methods for the determination of PAs. mdpi.comresearchgate.netnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of compounds, which in turn reduces the amount of sample and solvent needed for analysis. mdpi.comnih.gov

While specific green analytical methods for "3-Chloro-1-(2-methylpropyl)pyrrolidine" are not detailed in the literature, the principles applied to other pyrrolidine derivatives, such as PAs, are transferable. The goal is to develop methods that are faster, use less solvent (especially hazardous ones like acetonitrile), and generate less waste. researchgate.net

Key aspects of green analytical procedures for pyrrolidine derivatives are outlined below.

Green Analytical ApproachTechnique/MethodBenefit for Pyrrolidine Analysis
Greener Sample PreparationSolid Phase Extraction (SPE)Reduces solvent consumption compared to liquid-liquid extraction for sample clean-up. nih.gov
High-Sensitivity DetectionLC-MS, UHPLC-MS/MSAllows for the analysis of trace levels, requiring smaller sample sizes and less solvent. mdpi.comnih.gov
Method MiniaturizationUsing smaller analytical columns and lower flow rates in chromatography.Decreases overall solvent usage and waste generation. researchgate.net
Alternative SolventsReplacing hazardous solvents like acetonitrile (B52724) with greener alternatives in the mobile phase.Reduces the environmental and health impact of the analytical method. researchgate.net

Catalyst Recycling and Reusability in Pyrrolidine Synthesis

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency, and it is particularly advantageous if these catalysts can be recovered and reused. uva.es The development of recyclable catalysts, especially heterogeneous catalysts, is a major focus in the sustainable synthesis of pyrrolidines. Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation from the reaction mixture (e.g., by simple filtration) and subsequent reuse, reducing waste and cost. acs.org

Several examples highlight the successful implementation of recyclable catalysts in pyrrolidine synthesis:

Pd/C Catalyst : In the synthesis of 5-methyl-2-pyrrolidone from levulinic acid, a Palladium on carbon (Pd/C) catalyst was shown to be reusable for at least nine cycles with only a slight loss in activity. researchgate.net

Pt-MoOX/TiO2 : A heterogeneous platinum-molybdenum oxide catalyst on a titania support (Pt-MoOX/TiO2) has been developed for the reductive amination of levulinic acid. This catalyst can be separated by filtration and reused, providing a general and reusable system for this transformation. acs.org

Porous Organic Polymers (POPs) : Pyrrolidine-based catalytic moieties have been incorporated into microporous organic polymers. These heterogeneous materials have demonstrated high efficiency and recyclability in C-N and C-C bond-forming reactions using green solvents. uva.es

Magnetic Nanocatalysts : An l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorod catalyst has been used for the stereoselective synthesis of spirocyclic pyrrolidine derivatives. Its magnetic properties allow for easy separation and reuse. rsc.org

The table below provides a summary of recyclable catalysts used in the synthesis of pyrrolidine and its derivatives.

CatalystSynthetic ApplicationReusability PerformanceReference
Pd/CReductive amination of levulinic acid to 5-methyl-2-pyrrolidoneReusable for at least 9 cycles with minimal activity loss. researchgate.net
Pt-MoOX/TiO2Reductive amination of levulinic acid to N-alkyl-5-methyl-2-pyrrolidonesRecoverable by filtration and reusable. acs.org
Pyrrolidine-based Porous Organic Polymers (POPs)Formation of nitrones and C-C bond formation (Knoevenagel/aldol)Easily recycled. uva.es
MnCoCuFe2O4@L-prolineStereoselective synthesis of spirocyclic pyrrolidinesEfficient and reusable nanocatalyst. rsc.org

Catalytic Applications of Pyrrolidine Structures

Organocatalysis with Chiral Pyrrolidine (B122466) Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs chiral pyrrolidine derivatives. mdpi.com The pyrrolidine structure serves as a privileged motif in this field, particularly in aminocatalysis. nih.gov These catalysts are valued for their ability to promote reactions in an environmentally friendly manner, often avoiding the need for metal catalysts. mdpi.com

Enantioselective Organic Transformations (e.g., Michael Addition)

Chiral pyrrolidine catalysts are exceptionally effective in promoting enantioselective transformations, where one of two mirror-image products is preferentially formed. The Michael addition, a fundamental carbon-carbon bond-forming reaction, is a prime example. nih.govmdpi.com Pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have demonstrated high efficiency in catalyzing the addition of aldehydes to nitroolefins, achieving significant levels of enantioselectivity. nih.govmdpi.com The mechanism typically involves the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the pyrrolidine catalyst. This intermediate then reacts with the Michael acceptor, with the stereochemical outcome being directed by the catalyst's chiral environment.

However, searches of scientific literature did not yield any studies where 3-Chloro-1-(2-methylpropyl)pyrrolidine was specifically used as a catalyst for enantioselective Michael additions or other related organic transformations.

Ligand Design in Asymmetric Metal-Catalyzed Reactions

In asymmetric metal catalysis, chiral organic molecules, known as ligands, bind to a metal center to create a chiral catalyst. nih.gov This catalyst then steers a chemical reaction to produce an enantiomerically enriched product. The design of these ligands is crucial for achieving high reactivity and selectivity. nih.gov Pyrrolidine-containing structures are a cornerstone of ligand design due to their rigid five-membered ring and the stereocenters that can be readily installed. mdpi.com These features allow for the creation of well-defined chiral pockets around the metal center.

P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important class of ligands for asymmetric catalysis, and pyrrolidine moieties are often incorporated into their structures. rsc.org Despite the prevalence of the pyrrolidine scaffold in ligand design, there is no available research describing the synthesis or application of this compound as a ligand in any form of asymmetric metal-catalyzed reaction.

Heterogeneous Catalysis Incorporating Pyrrolidine Moieties

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. A key advantage is the ease of separation of the catalyst from the product mixture, allowing for catalyst recycling and more sustainable chemical processes.

The immobilization of homogeneous catalysts, including those based on pyrrolidine structures, onto solid supports is a common strategy to create heterogeneous catalysts. This approach aims to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. While the concept of incorporating pyrrolidine moieties into heterogeneous catalysts is established, there are no specific examples in the scientific literature of this compound being used for this purpose.

Chemical Biology Research Applications of Pyrrolidine Derivatives

Development of Chemical Probes and Molecular Tools for Biological Systems

Pyrrolidine (B122466) derivatives are instrumental in the development of chemical probes and molecular tools to interrogate biological systems. These tools are designed to selectively interact with specific biological targets, such as proteins or nucleic acids, enabling the study of their function in a cellular context. The pyrrolidine scaffold's conformational rigidity and the stereochemical control offered during its synthesis are key attributes for creating highly selective probes. nih.gov

The design of such probes often involves incorporating the pyrrolidine moiety as a core structural element to which various functional groups can be appended. These functional groups can include reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments, or reactive groups for covalent labeling of the target protein. The versatility of pyrrolidine chemistry allows for the systematic modification of the scaffold to optimize binding affinity and selectivity for the target of interest.

For instance, pyrrolidine-based molecules have been developed as chemical probes for studying enzymes and receptors. By modifying the substituents on the pyrrolidine ring, researchers can create a library of compounds to screen for activity against a specific target. The data from these screens can then be used to develop more potent and selective probes.

Methodologies for Investigating Biological Processes at the Molecular Level

The application of pyrrolidine derivatives extends to various methodologies aimed at understanding biological processes at the molecular level. These methodologies often rely on the specific interactions between the pyrrolidine-based tool compound and its biological target.

One common approach is the use of affinity chromatography, where a pyrrolidine-based ligand is immobilized on a solid support to capture its binding partners from a complex biological sample, such as a cell lysate. This technique is invaluable for target identification and for studying protein-protein interactions.

Another powerful methodology is chemical genetics, which utilizes small molecules to modulate the function of specific proteins, mimicking the effects of genetic mutations. Pyrrolidine derivatives with specific biological activities can be used as chemical genetic tools to study the role of a particular protein in a signaling pathway or cellular process. This approach offers temporal and dose-dependent control over protein function, which can be a significant advantage over traditional genetic methods.

Furthermore, fluorescently labeled pyrrolidine derivatives are employed in high-content screening and cellular imaging techniques to visualize the localization and dynamics of their target molecules within living cells. These studies provide crucial insights into the spatial and temporal regulation of biological processes.

Synthesis of Biologically Active Small Molecules for Research Purposes

The synthesis of biologically active small molecules for research is a fundamental aspect of chemical biology, and pyrrolidine derivatives are frequently synthesized for this purpose. The rich and diverse chemistry of the pyrrolidine ring allows for the creation of a vast array of structurally complex and biologically relevant molecules. mdpi.com

Numerous synthetic strategies have been developed for the construction and functionalization of the pyrrolidine ring. These methods can be broadly categorized into two main approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold, such as proline. mdpi.comnih.gov Stereoselective synthesis methods are particularly important for creating optically pure pyrrolidine derivatives, as the stereochemistry often plays a critical role in biological activity. mdpi.com

Common synthetic routes include intramolecular cyclization reactions, cycloaddition reactions, and multicomponent reactions. organic-chemistry.org For example, the palladium-catalyzed carboamination of alkenes provides a direct route to substituted pyrrolidines. organic-chemistry.org The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product. The ability to readily synthesize a diverse library of pyrrolidine analogs is crucial for exploring structure-activity relationships and identifying compounds with desired biological activities for research applications. researchgate.neteuropa.eu

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For pyrrolidine analogues, SAR studies involve the systematic modification of the pyrrolidine scaffold and the analysis of the resulting changes in biological effect. bohrium.comrsc.org These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

The key areas of modification on the pyrrolidine ring include:

Substitution at the nitrogen atom: The nature of the substituent on the nitrogen atom can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can affect its interaction with a biological target. pharmablock.com

Substitution on the carbon atoms of the ring: The position, nature, and stereochemistry of substituents on the carbon framework of the pyrrolidine ring are critical determinants of biological activity. nih.gov Even minor changes, such as the difference between a cis and trans isomer, can lead to dramatic differences in efficacy.

Ring modifications: While less common, modifications to the pyrrolidine ring itself, such as ring expansion or contraction, can also be explored in SAR studies.

The insights gained from SAR studies are used to build predictive models that can guide the design of new, more effective pyrrolidine-based compounds. nih.gov These studies have been instrumental in the development of numerous drugs and research tools. nih.gov For example, SAR studies on pyrrolidine-based inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA) have shown that small, lipophilic substituents at the 3-position of the phenyl group are preferred for optimal potency. rsc.org

Below is an interactive data table summarizing hypothetical SAR data for a series of pyrrolidine analogues, illustrating how changes in substitution patterns can affect inhibitory activity against a hypothetical enzyme.

CompoundR1 SubstituentR2 SubstituentR3 SubstituentIC50 (nM)
1HHH1500
2CH3HH800
3HOH (cis)H550
4HOH (trans)H1200
5CH3OH (cis)H250
6CH3OH (cis)Cl100
7C2H5OH (cis)Cl150
8HHF900

This table demonstrates that the introduction of a methyl group at R1 and a cis-hydroxyl group at R2 leads to a significant increase in potency. Further substitution with a chlorine atom at R3 results in the most potent compound in this hypothetical series. Such systematic studies are crucial for the rational design of novel pyrrolidine derivatives with tailored biological activities.

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-1-(2-methylpropyl)pyrrolidine, and what experimental precautions are critical?

Synthesis typically involves nucleophilic substitution or ring-closing strategies. For example, reacting pyrrolidine derivatives with 2-methylpropyl halides under controlled conditions can introduce the isobutyl group, followed by chlorination at the 3-position. Key precautions include inert atmosphere use (e.g., nitrogen) to prevent side reactions and strict temperature control to avoid decomposition. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (using SHELX software for refinement ) to resolve crystal structure ambiguities.
    Cross-referencing with computational models (e.g., McGowan’s characteristic volume or retention indices ) ensures consistency between experimental and theoretical data.

Q. What are the best practices for safe storage and handling of this compound?

  • Storage : Keep in airtight, chemically resistant containers (e.g., glass with PTFE-lined caps) in a dry, well-ventilated environment. Avoid exposure to moisture or light to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Apply Design of Experiments (DoE) methodologies, such as Central Composite Face (CCF) designs, to model interactions between variables like temperature, residence time, and reagent equivalents. For instance, a CCF approach in flow chemistry systems can maximize yield by identifying nonlinear relationships between factors . Statistical software (e.g., MODDE) helps visualize parameter spaces and pinpoint optimal conditions.

Q. How do structural modifications (e.g., chloro or isobutyl groups) influence biological activity in drug discovery?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. For example:

  • Replace the chloro group with other halogens to assess electronic effects on receptor binding.
  • Modify the isobutyl chain length to study steric impacts on target selectivity.
    Use in vitro assays (e.g., enzyme inhibition) and computational docking simulations to correlate structural changes with activity .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • High-resolution vs. twinned data : Use SHELXL for refinement, which supports twin-law identification and high-Rfactor corrections .
  • Validation tools : Cross-check with programs like PLATON or checkCIF to detect disorders or missed symmetry.
  • Complementary techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in molecular packing .

Q. What strategies mitigate inconsistencies in physicochemical property measurements (e.g., logP, solubility)?

  • Cross-validation : Compare experimental results (e.g., HPLC-derived logP) with computational predictions (Crippen/McGowan methods ).
  • Standardized protocols : Use OECD guidelines for solubility testing to minimize inter-lab variability.
  • Multi-method averaging : Aggregate data from UV-Vis, NMR, and gravimetric analyses for robust property estimation .

Data Contradiction Analysis

Q. How can conflicting biological activity data from different studies be reconciled?

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls across studies.
  • Meta-analysis : Use statistical tools (e.g., forest plots) to identify outliers or confounding variables (e.g., solvent effects).
  • Mechanistic studies : Probe off-target interactions via proteomics or transcriptomics to explain divergent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.